molecular formula C13H20ClNO2 B555534 H-D-Phe-OtBu.HCl CAS No. 3403-25-6

H-D-Phe-OtBu.HCl

Cat. No.: B555534
CAS No.: 3403-25-6
M. Wt: 221,29*36,46 g/mole
InChI Key: FDMCEXDXULPJPG-RFVHGSKJSA-N
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Description

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of ®-2-amino-3-phenylpropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is used as a chiral building block for the synthesis of complex molecules

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it an excellent probe for investigating stereospecificity in biological systems.

Medicine

In medicine, ®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in the manufacture of agrochemicals, polymers, and other high-value products.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-amino-3-phenylpropanoate hydrochloride
  • ®-Methyl 2-amino-3-phenylpropanoate hydrochloride
  • ®-Benzyl 2-amino-3-phenylpropanoate hydrochloride

Uniqueness

®-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from its ethyl, methyl, and benzyl counterparts, which have different steric and electronic properties.

Biological Activity

H-D-Phe-OtBu.HCl, or tert-butyl 2-amino-3-phenylpropanoate hydrochloride , is a protected form of phenylalanine utilized primarily in peptide synthesis and biochemical research. This compound has garnered attention for its applications in drug development and enzyme studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

  • Chemical Formula : C13H20ClNO2
  • Molecular Weight : 249.76 g/mol
  • CAS Number : 75898-47-4

The tert-butyl group (OtBu) serves as a protective moiety for the carboxylic acid side chain of phenylalanine, facilitating selective coupling with other amino acids during peptide synthesis. This protection is crucial in solid-phase peptide synthesis, allowing for high yields and purity of final products .

Biological Activities

This compound exhibits several notable biological activities:

  • Peptide Synthesis : It acts as a versatile building block in synthesizing biologically active peptides, including those that can modulate various physiological pathways.
  • Enzyme Interaction Studies : Research indicates that this compound can be utilized to study enzyme selectivity and activity towards different substrates, particularly those involved in amino acid metabolism. The protected form may alter enzyme kinetics compared to the free amino acid.
  • Pharmaceutical Applications : The compound is explored as a precursor for synthesizing novel pharmaceutical agents, including inhibitors of g-secretase and antagonists targeting various receptors such as the human vanilloid receptor and dopamine D4 receptor .

Case Study 1: Enzyme Selectivity

In a study examining the specificity of amino acid processing enzymes, this compound was used to assess how certain enzymes preferentially interact with protected versus unprotected amino acids. Results showed that specific enzymes demonstrated altered activity profiles when interacting with this compound, highlighting its utility in enzyme kinetics studies.

Case Study 2: Drug Development

Research into the synthesis of g-secretase inhibitors utilized this compound as a key intermediate. The incorporation of this compound into drug candidates allowed for the exploration of structural modifications that enhanced biological activity against Alzheimer's disease targets .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Pharmacokinetics : Investigations into the pharmacokinetic properties of compounds derived from this compound suggest favorable absorption and distribution characteristics, making it a promising candidate for further pharmaceutical development.
  • Mechanistic Studies : The compound has been employed in mechanistic studies to elucidate the pathways involved in peptide aggregation and stability, particularly in relation to amyloid formation associated with neurodegenerative diseases .

Comparative Analysis

CompoundBiological ActivityApplications
This compoundPeptide synthesis, enzyme interactionDrug development, research
L-PhenylalanineNeurotransmitter precursorNutritional supplements
D-PhenylalaninePotential modulator of L-Phe aggregationTherapeutic applications

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCEXDXULPJPG-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580028
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3403-25-6
Record name tert-Butyl D-phenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride
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